molecular formula C20H26BrN7 B11711120 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11711120
M. Wt: 444.4 g/mol
InChI Key: ZEWHQJLJOBNERJ-PXLXIMEGSA-N
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Description

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydrazine linkage, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques such as chromatography and recrystallization is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine compounds .

Scientific Research Applications

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and hydrazine linkage play crucial roles in binding to these targets, leading to the modulation of specific biological pathways. The triazine core contributes to the compound’s stability and overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: A precursor in the synthesis of the compound.

    Hydrazine derivatives: Similar compounds with hydrazine linkages.

    Triazine derivatives: Compounds with similar triazine cores.

Uniqueness

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a bromophenyl group, hydrazine linkage, and triazine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H26BrN7

Molecular Weight

444.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H26BrN7/c21-17-9-7-16(8-10-17)15-22-26-18-23-19(27-11-3-1-4-12-27)25-20(24-18)28-13-5-2-6-14-28/h7-10,15H,1-6,11-14H2,(H,23,24,25,26)/b22-15+

InChI Key

ZEWHQJLJOBNERJ-PXLXIMEGSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Br)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)N4CCCCC4

Origin of Product

United States

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